4,5,6-Trimethylpyridine-2-carboxylic acid
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Overview
Description
4,5,6-Trimethylpyridine-2-carboxylic acid is an organic compound with the molecular formula C9H11NO2 It is a derivative of pyridine, characterized by three methyl groups attached to the 4th, 5th, and 6th positions of the pyridine ring, and a carboxylic acid group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trimethylpyridine-2-carboxylic acid typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2,4,5-trimethylpyridine with carbon dioxide under high pressure and temperature, in the presence of a suitable catalyst. This process yields the desired carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 4,5,6-Trimethylpyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed for substitution reactions.
Major Products:
Oxidation: Formation of trimethylpyridine carboxylic acids or aldehydes.
Reduction: Formation of trimethylpyridine alcohols or aldehydes.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4,5,6-Trimethylpyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex pyridine derivatives.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving pyridine derivatives.
Industry: Used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4,5,6-Trimethylpyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the methyl groups can influence the compound’s hydrophobic interactions and overall binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2,4,6-Trimethylpyridine: Similar structure but with methyl groups at the 2nd, 4th, and 6th positions.
3,5,6-Trimethylpyridine: Methyl groups at the 3rd, 5th, and 6th positions.
2,3,6-Trimethylpyridine: Methyl groups at the 2nd, 3rd, and 6th positions.
Uniqueness: 4,5,6-Trimethylpyridine-2-carboxylic acid is unique due to the specific positioning of its methyl groups and the presence of a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4,5,6-trimethylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO2/c1-5-4-8(9(11)12)10-7(3)6(5)2/h4H,1-3H3,(H,11,12) |
InChI Key |
VBGQQBKTQUQYNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C)C)C(=O)O |
Origin of Product |
United States |
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